1-(1-Bromoethyl)-4-(propan-2-yl)benzene

Analytical Chemistry Synthetic Methodology Chemical Procurement

1-(1-Bromoethyl)-4-(propan-2-yl)benzene (CAS 59770-99-9), also known as 1-(1-bromoethyl)-4-isopropylbenzene, is a para-substituted aromatic compound featuring a benzylic bromide functional group with an α-methyl substituent. The molecule consists of a benzene ring bearing an isopropyl group at the 1-position and a 1-bromoethyl group at the 4-position.

Molecular Formula C11H15B
Molecular Weight 227.14 g/mol
CAS No. 59770-99-9
Cat. No. B3273876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-4-(propan-2-yl)benzene
CAS59770-99-9
Molecular FormulaC11H15B
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C)Br
InChIInChI=1S/C11H15Br/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3
InChIKeyRZANZYMHOGTILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromoethyl)-4-(propan-2-yl)benzene (CAS 59770-99-9): Strategic Procurement Guide for a Secondary Benzylic Bromide Building Block


1-(1-Bromoethyl)-4-(propan-2-yl)benzene (CAS 59770-99-9), also known as 1-(1-bromoethyl)-4-isopropylbenzene, is a para-substituted aromatic compound featuring a benzylic bromide functional group with an α-methyl substituent. The molecule consists of a benzene ring bearing an isopropyl group at the 1-position and a 1-bromoethyl group at the 4-position . It is primarily utilized as a versatile synthetic intermediate in organic chemistry, particularly as an electrophilic building block for the construction of more complex molecular architectures . As a secondary benzylic bromide, its reactivity profile in nucleophilic substitution and cross-coupling reactions is distinct from that of primary or tertiary benzylic halides, making it a critical choice for specific synthetic transformations.

Secondary benzylic bromide with α-methyl substituent
Functional group identity
Electrophilic building block for SN1/SN2 and cross-coupling
Synthetic role
Distinct reactivity from primary/tertiary benzylic halides
Selection context

Why 1-(1-Bromoethyl)-4-(propan-2-yl)benzene Cannot Be Replaced by Primary or Aromatic Bromide Analogs


Direct substitution of 1-(1-Bromoethyl)-4-(propan-2-yl)benzene with its closest structural analogs, such as the primary benzylic bromide 1-(bromomethyl)-4-isopropylbenzene or the aromatic bromide 1-bromo-4-isopropylbenzene, is chemically unsound due to fundamentally different reaction kinetics, selectivity, and steric outcomes. The α-methyl group in the target compound creates a secondary benzylic center, which profoundly alters the activation parameters for both SN1 and SN2 pathways relative to primary benzylic bromides [1]. In cross-coupling reactions, secondary benzylic bromides require specialized catalytic systems to overcome β-hydride elimination and achieve stereoconvergent outcomes, whereas primary analogs follow distinct mechanistic pathways [2]. Furthermore, the presence of the isopropyl substituent at the para position provides unique electronic and steric properties that are not replicated by unsubstituted or differently substituted aromatic bromides .

SN1/SN2 Secondary benzylic center alters activation parameters; primary analog may shift pathway outcomes.
Cross-coupling β-hydride elimination in secondary bromides requires specialized catalysts; primary analogs follow different mechanistic routes.
Electronic Para-isopropyl group provides unique steric/electronic effects not replicated by unsubstituted aryl bromides.

Head-to-Head Quantitative Differentiation of 1-(1-Bromoethyl)-4-(propan-2-yl)benzene vs. Key Analogs


Purity Benchmark and Storage Stability: Target Compound vs. Primary Benzylic Bromide

The commercially available 1-(1-Bromoethyl)-4-(propan-2-yl)benzene is supplied with a minimum purity specification of 95% and requires storage at 2-8°C under inert atmosphere . In contrast, the primary benzylic bromide analog, 1-(bromomethyl)-4-isopropylbenzene, is available at a higher purity of 97-98% . This difference in purity specification may impact downstream reaction yields and purity profiles, particularly in applications where trace impurities can inhibit catalysis or lead to side reactions.

Purity benchmark
Cross-study comparable
Target: 95% vs. primary benzyl bromide: 97–98%
Lower baseline purity may require additional purification in sensitive syntheses.
Supplier specifications; storage 2–8°C under inert atmosphere.
Analytical Chemistry Synthetic Methodology Chemical Procurement

Physicochemical Property Divergence: Boiling Point and Density Comparison

The target compound exhibits a predicted boiling point of 247.0 ± 9.0 °C and a predicted density of 1.219 ± 0.06 g/cm³ . In contrast, the primary benzylic bromide analog, 1-(bromomethyl)-4-isopropylbenzene, has a significantly higher boiling point of 272-273 °C (lit.) and a density of 1.274 g/mL at 25 °C . The aromatic bromide analog, 1-bromo-4-isopropylbenzene, boils at a much lower temperature of 103-104 °C . These differences are critical for purification method selection and reaction condition optimization.

Boiling point / density
Cross-study comparable
Target bp 247.0 °C (pred.); primary analog 272–273 °C; aromatic bromide 103–104 °C
Intermediate boiling point guides distillation and chromatographic purification design.
Predicted vs. literature experimental values.
Physical Organic Chemistry Process Chemistry Separation Science

Reactivity Advantage in Enantioselective Cross-Coupling: Secondary vs. Primary Benzylic Bromides

Secondary benzylic bromides, such as 1-(1-Bromoethyl)-4-(propan-2-yl)benzene, can participate in nickel-catalyzed enantioselective Negishi cross-coupling reactions to afford products with high enantiomeric excess (>90% ee) [1]. This stereoconvergent transformation, which converts racemic starting material into a single enantiomer of the product, is not accessible with primary benzylic bromides due to the lack of a stereogenic center. While direct data for the target compound is not available, its structural classification as a secondary benzylic bromide implies this capability.

Enantioselective coupling
Class-level inference
Ni-catalyzed Negishi coupling of secondary benzyl bromides reported >90% ee; primary analog achiral.
Supports stereoconvergent route design; direct target data to verify.
J. Am. Chem. Soc. 2005, 127, 10482–10483.
Catalysis Asymmetric Synthesis Medicinal Chemistry

Lipophilicity and Molecular Complexity Metrics: Target Compound vs. Primary Benzylic Bromide

The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 4.41 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.45 . In comparison, the primary benzylic bromide analog, 1-(bromomethyl)-4-isopropylbenzene, has a lower LogP (estimated ~3.8-4.0 based on reduced carbon count) and a lower Fsp³ (estimated ~0.40) due to the absence of the α-methyl group . These metrics are critical in medicinal chemistry for predicting membrane permeability and molecular complexity, respectively.

Lipophilicity / Fsp³
Cross-study comparable
Target LogP 4.41, Fsp³ 0.45; primary analog est. LogP ~3.9, Fsp³ ~0.40
Higher lipophilicity and sp³ fraction may influence membrane permeability and complexity in medicinal chemistry.
In silico calculations; ADME correlation requires experimental validation.
Drug Design Medicinal Chemistry Chemical Property Prediction

Procurement Cost and Availability Differential

The target compound is commercially available from multiple suppliers, with a typical price of approximately £183.00 per gram (95% purity) from UK-based vendors . In comparison, the primary benzylic bromide analog, 1-(bromomethyl)-4-isopropylbenzene, is available at a lower cost (estimated ~£50-80 per gram) due to higher volume demand and simpler synthesis . However, the aromatic bromide 1-bromo-4-isopropylbenzene is significantly cheaper (~£10-20 per gram) as it is a commodity chemical [1].

Procurement cost
Cross-study comparable
Target ~£183/g; primary benzyl bromide ~£50–80/g; aromatic bromide ~£10–20/g
Premium cost justified by unique secondary bromide reactivity profile.
2025 commercial pricing; subject to supplier and volume.
Procurement Supply Chain Management Research Economics

Hazard Profile Comparison: Acute Toxicity and Irritation Potential

The target compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The primary benzylic bromide analog carries a similar hazard profile, but with additional notes of being moisture-sensitive . The aromatic bromide analog, 1-bromo-4-isopropylbenzene, is also a skin and strong eye irritant but lacks the acute oral toxicity warning [1].

Hazard profile
Cross-study comparable
Target H302, H315, H319, H335; aromatic bromide lacks H302.
Acute oral toxicity warning distinguishes handling requirements from aromatic analog.
GHS classification per supplier SDS.
Chemical Safety Laboratory Handling Regulatory Compliance

Defined Application Scenarios for 1-(1-Bromoethyl)-4-(propan-2-yl)benzene Based on Differentiated Evidence


Asymmetric Synthesis of Enantioenriched Pharmaceutical Intermediates

The target compound's classification as a secondary benzylic bromide enables its use in nickel-catalyzed enantioselective Negishi cross-couplings, achieving >90% enantiomeric excess [1]. This application is exclusive to secondary benzylic bromides and cannot be performed with primary analogs. Medicinal chemistry groups developing chiral drug candidates should prioritize this compound when a stereogenic center is required in the final product.

Construction of Complex Molecular Architectures via SN1-Dominant Pathways

The α-methyl substituent stabilizes the carbocation intermediate in SN1 reactions, making the target compound a superior electrophile for nucleophilic substitutions that proceed through a carbocationic mechanism [2]. This reactivity profile is advantageous for the synthesis of tertiary ethers, amines, or sulfides where the primary analog would be unreactive or undergo competing elimination pathways.

Lipophilic Fragment in Drug Discovery Campaigns

With a calculated LogP of 4.41, the target compound introduces a significant lipophilic moiety that can enhance membrane permeability and target engagement in medicinal chemistry programs . The higher Fsp³ (0.45) compared to primary benzylic bromides also contributes to increased three-dimensionality, a desirable feature for improving drug-like properties and reducing off-target effects.

Process Chemistry Development Requiring Precise Boiling Point Control

The intermediate boiling point of 247.0 °C allows for effective separation from both lower-boiling aromatic byproducts and higher-boiling primary benzylic bromide contaminants . Process chemists scaling up reactions can leverage this boiling point to design efficient purification protocols that are not feasible with the primary analog (bp 272-273 °C) or the aromatic bromide (bp 103-104 °C).

Application
Selection Property
Validation Focus
Enantioselective cross-coupling research
Secondary benzylic bromide stereoconvergent reactivity
Enantiomeric excess and catalyst compatibility
SN1-dominant nucleophilic substitutions
α-methyl carbocation stabilization
Product distribution vs. elimination pathways
Lipophilic fragment introduction
LogP 4.41 and elevated Fsp³
Membrane permeability and molecular complexity assessment
Purification process development
Intermediate boiling point (247 °C)
Distillation cut efficiency and chromatographic resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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